4-Nitro-1H-benzimidazole
Overview
Description
4-Nitro-1H-benzimidazole is a chemical compound with significant interest in synthetic and medicinal chemistry due to its potential applications in various fields, including as building blocks for pharmaceuticals and as intermediates in organic syntheses.
Synthesis Analysis
The synthesis of 4-Nitro-1H-benzimidazole and related derivatives can involve different methods. A common approach includes the cyclo-condensation of 4-nitro o-phenylenediamine with different acids or substrates under specific conditions. Microwave-assisted synthesis has been shown to offer advantages like shorter reaction times and higher yields (Hosamani et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-benzimidazole derivatives has been elucidated through various techniques including X-ray crystallography. The structure is characterized by the presence of a nitro group attached to the benzimidazole framework which impacts the chemical and physical properties of the molecule (Sparke et al., 2010).
Chemical Reactions and Properties
4-Nitro-1H-benzimidazole undergoes various chemical reactions including nucleophilic substitutions and condensation reactions. These reactions are pivotal for creating a range of biologically active compounds. The nitro group significantly influences its reactivity, facilitating the formation of various derivatives (Yang et al., 2004).
Scientific Research Applications
Antimicrobial Activity :
- Microwave-assisted synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries showed in vitro antimicrobial activity against various bacteria and fungi (Hosamani et al., 2009).
- N-Substituted 6-(chloro/nitro)-1H-benzimidazole derivatives synthesized showed potent antibacterial and anticancer activities (Pham et al., 2022).
Anticancer Properties :
- 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated as potential anticancer agents, with one compound showing significant activity against the A549 cell line (Romero-Castro et al., 2011).
Anti-Tubercular and Antimicrobial Activities :
- Benzimidazole acetic acid derivatives and associated compounds were investigated for their anti-tubercular and antimicrobial activities, showing promising results (Maste et al., 2011).
Glucosidase Inhibitors and Antioxidant Activity :
- Benzimidazoles containing piperazine or morpholine skeleton were synthesized as glucosidase inhibitors with antioxidant activity (Özil et al., 2018).
Anti-Hypertension Activity :
- 5-Nitro benzimidazole derivatives were designed as AT1 antagonists showing significant anti-hypertensive activities (Zhu et al., 2014).
Universal Base in Oligonucleotides :
- Synthesis of 4-substituted 1H-benzimidazole 2′-deoxyribonucleosides and the utility of the 4-nitro compound as a universal base in oligonucleotides were explored (Seela et al., 1996).
Angiotensin II Receptor Antagonists :
- Benzimidazole derivatives were synthesized and screened for antihypertensive activity, showing significant results (Sharma et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMFSBXFBFELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147449 | |
Record name | Benzimidazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-benzimidazole | |
CAS RN |
10597-52-1 | |
Record name | 4-Nitrobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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